(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione
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Overview
Description
(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione is a complex organic compound that features a pyrimidinedione core with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, often involving the use of acid or base catalysts.
Introduction of the Hydroxymethyl Group: This step may involve the use of formaldehyde or other hydroxymethylating agents under controlled conditions.
Formation of the Pyrimidinedione Core: This step typically involves the condensation of urea or a urea derivative with a suitable diketone or ketoester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrimidinedione core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of high-value products.
Mechanism of Action
The mechanism by which (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved would vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione
- This compound analogs
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the tetrahydrofuran ring and the pyrimidinedione core. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H10N2O5 |
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Molecular Weight |
226.19 g/mol |
IUPAC Name |
5-[(2R,5R)-5-(hydroxymethyl)-4-oxooxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,6-7,12H,1,3H2,(H2,10,11,14,15)/t6-,7-/m1/s1 |
InChI Key |
XNNRBPBGCPXKGR-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1=O)CO)C2=CNC(=O)NC2=O |
Canonical SMILES |
C1C(OC(C1=O)CO)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
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